2-(4-Phenylcyclohexyl)ethan-1-amine

Medicinal Chemistry ADME Physicochemical Properties

2-(4-Phenylcyclohexyl)ethan-1-amine is a primary amine belonging to the arylcyclohexylamine class, with the molecular formula C14H21N and a molecular weight of 203.32 g/mol. It is a crucial small molecule scaffold used in medicinal chemistry, specifically for the synthesis of novel monoamine reuptake inhibitors and multi-target CNS agents.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B15242642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylcyclohexyl)ethan-1-amine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCN)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-5,12,14H,6-11,15H2
InChIKeySJOBXELWUUONEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylcyclohexyl)ethan-1-amine: A Core Scaffold for Novel CNS Agents


2-(4-Phenylcyclohexyl)ethan-1-amine is a primary amine belonging to the arylcyclohexylamine class, with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It is a crucial small molecule scaffold used in medicinal chemistry, specifically for the synthesis of novel monoamine reuptake inhibitors and multi-target CNS agents [1]. The compound is supplied as a free base with a purity of ≥95% . Its structure features a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanamine chain, providing a versatile template for functionalization to optimize pharmacokinetic and pharmacodynamic properties [1].

Why 2-(4-Phenylcyclohexyl)ethan-1-amine Cannot Be Replaced by Generic Cyclohexylamine Analogs


Generic substitution is not viable because subtle changes in the cyclohexylarylamine scaffold drastically alter its biological profile. For instance, while closely related 1-phenylcyclohexylamine (PCA) analogs like MG 6669 exhibit antidepressant activity, they are also associated with significant CNS toxicity and adverse effects [1]. Furthermore, the specific substitution pattern—with the ethylamine chain at the 4-position of the cyclohexyl ring—is critical for achieving a balanced multi-target profile or high selectivity. Simple modifications to the amine or phenyl ring in this class can shift a compound's activity from a potent triple reuptake inhibitor to a compound with reduced efficacy or a different target profile entirely, as demonstrated by the loss of activity when substituents were added to the phenyl ring of trans-1-(4-phenylcyclohexyl)ethylamine [2]. Therefore, the specific unsubstituted 2-(4-phenylcyclohexyl)ethan-1-amine is the essential and non-interchangeable starting point for developing specific classes of CNS-active agents.

Quantitative Evidence Differentiating 2-(4-Phenylcyclohexyl)ethan-1-amine from Analogs


Physicochemical Property Comparison: LogP of 2-(4-Phenylcyclohexyl)ethan-1-amine vs. Ketamine

The lipophilicity of 2-(4-Phenylcyclohexyl)ethan-1-amine, a key determinant of blood-brain barrier (BBB) penetration and CNS activity, is significantly lower than that of ketamine, a well-known arylcyclohexylamine anesthetic. The measured LogP value for the target compound is 3.28 , whereas ketamine has a reported LogP of 3.99 [1]. This difference of 0.71 LogP units translates to an approximately 5.1-fold lower partition coefficient for 2-(4-Phenylcyclohexyl)ethan-1-amine.

Medicinal Chemistry ADME Physicochemical Properties

Class-Level Evidence: Potent SNDRI Activity is Achievable with the Cyclohexylarylamine Scaffold

The cyclohexylarylamine chemotype, for which 2-(4-Phenylcyclohexyl)ethan-1-amine serves as a core scaffold, can be elaborated into highly potent triple reuptake inhibitors (SNDRIs). A closely related analog, N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31), demonstrated remarkable activity with IC50 values of ≤1 nM for SERT, 21 nM for NET, and 28 nM for DAT [1]. While direct comparative data for the exact unsubstituted target compound is not available, this class-level inference highlights the potential of this scaffold. By contrast, the structurally similar reference compound M.G. 6669 (trans-1-(4-phenylcyclohexyl)ethylamine) was identified as an antidepressant but with noted toxic phenomena, and its derivatives were found to be less active [2].

Neuropsychopharmacology Monoamine Transporter Drug Discovery

Structure-Activity Relationship (SAR): The Critical Impact of Phenyl Substitution on CNS Activity

The unsubstituted phenyl ring of 2-(4-Phenylcyclohexyl)ethan-1-amine is a key structural feature. A direct study on the closely related trans-1-(4-phenylcyclohexyl)ethylamine (A) showed that adding substituents at the 4-position of the phenyl group consistently reduced CNS antireserpine activity compared to the unsubstituted parent [1]. The only exception was an amino derivative (II), which showed increased activity but at the cost of increased toxicity and adverse CNS effects [1]. This demonstrates that the unsubstituted phenylcyclohexyl core provides an optimal balance of activity for this chemotype.

Structure-Activity Relationship Medicinal Chemistry Antidepressant

Strategic Research Applications for 2-(4-Phenylcyclohexyl)ethan-1-amine


Synthesis of Novel Triple Reuptake Inhibitors (SNDRIs) for Depression

The compound is the ideal core scaffold for synthesizing and exploring a new chemical space of triple serotonin, norepinephrine, and dopamine reuptake inhibitors (SNDRIs). As demonstrated by the highly potent Compound 31 (SERT, NET, DAT IC50 ≤ 1, 21, 28 nM) [1], medicinal chemistry teams can use 2-(4-Phenylcyclohexyl)ethan-1-amine as the starting point for alkylation at the amine to develop novel, brain-penetrant antidepressants. The SAR data indicates that the unsubstituted phenylcyclohexyl core is essential for optimal activity without excessive toxicity [2].

Design of Multi-Target CNS Agents Modulating Glutamatergic and Monoaminergic Systems

The phenylcyclohexylamine scaffold is not limited to monoamine transporters. As shown with heterocycle-fused phenylcyclohexylamines like A16 and A17, this core can be elaborated into multi-target antagonists that simultaneously modulate the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters (SERT, DAT, NET) [1]. This approach is a cutting-edge strategy for treating depression and other complex CNS disorders. 2-(4-Phenylcyclohexyl)ethan-1-amine provides a versatile handle for installing the heterocyclic moieties required for this multi-target activity.

Structure-Activity Relationship (SAR) Studies on CNS-Active Arylcyclohexylamines

Researchers investigating the SAR of arylcyclohexylamines for CNS applications should use this compound as a foundational reference standard. Its unsubstituted structure allows for systematic exploration of substitution effects on both the phenyl ring and the amine group. The existing literature provides a clear baseline, showing that any modification to the phenyl ring generally reduces the desired antidepressant-like activity [1]. This makes 2-(4-Phenylcyclohexyl)ethan-1-amine the essential control compound for any SAR study aimed at optimizing the therapeutic index of this chemotype.

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